

Timepidium bromide vs prifinium bromide comparative efficacy

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Compound Focus: Timepidium Bromide

CAS No.: 35035-05-3

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Comparative Efficacy and Drug Profiles

The table below summarizes the available objective data from clinical studies and pharmacological research.

Feature	Timepidium Bromide	Prifinium Bromide
Drug Class	Anticholinergic (Antimuscarinic) [1]	Anticholinergic (Antimuscarinic) [2] [3]
Primary Indication	Visceral spasms, pain in gastrointestinal disorders [1]	Irritable bowel syndrome (IBS), visceral spasms [4] [2]
Molecular Weight	400.39 g·mol ⁻¹ [1]	386.37 g·mol ⁻¹ [3]
Comparative Efficacy (Gastric Tonus)	No significant difference from other active drugs (Hyoscine, Prifinium) [5]	No significant difference from other active drugs (Hyoscine, Timepidium) [5]
Comparative Efficacy (Peristalsis)	Significantly more effective than placebo [5]	Significantly more effective than placebo [5]
Key Differentiating Data	Effect on gastric tonus significantly greater than placebo	In IBS patients: 86% showed marked/moderate improvement after 4

Feature	Timepidium Bromide	Prifinium Bromide
	[5]	weeks (90 mg/day) [4]
Molecular Docking Data	Information not available in search results	Binding affinity of -8.6 kcal/mol with M2 muscarinic receptor (5ZKC) [6]
Structural Feature	Quaternary ammonium compound (peripherally acting) [1]	Quaternary ammonium compound [3]

Experimental Data and Methodologies

Here are the details of the key experiments that generated the data in the tables above.

Direct Comparative Study (1975)

This remains the primary source for head-to-head data [5].

- **Objective:** To evaluate and compare the effects of three parasympatholytic drugs (**Timepidium bromide**, Prifinium bromide, and Hyoscine-N-butylbromide) and a placebo on the gastrointestinal tract.
- **Protocol:**
 - **Design:** Double-blind clinical trial.
 - **Subjects:** 101 male human subjects.
 - **Intervention:** Administration of one of the three drugs or a placebo (physiological saline).
 - **Measurement:** Roentgenographic (X-ray) analysis of the stomach.
 - **Key Parameters:** Gastric tonus (hypotonic rate), peristaltic movement, and the site of barium arrival.
- **Relevant Findings:** The effects of all three experimental drugs on peristaltic movement were significantly higher than placebo. Regarding gastric tonus, the effect of Timepidium was significantly greater than placebo, while no significant differences were found among the three active drugs [5].

Prifinium Bromide Open Trial (1985)

- **Objective:** To evaluate the clinical efficacy of Prifinium bromide in patients with irritable bowel syndrome (IBS) [4].

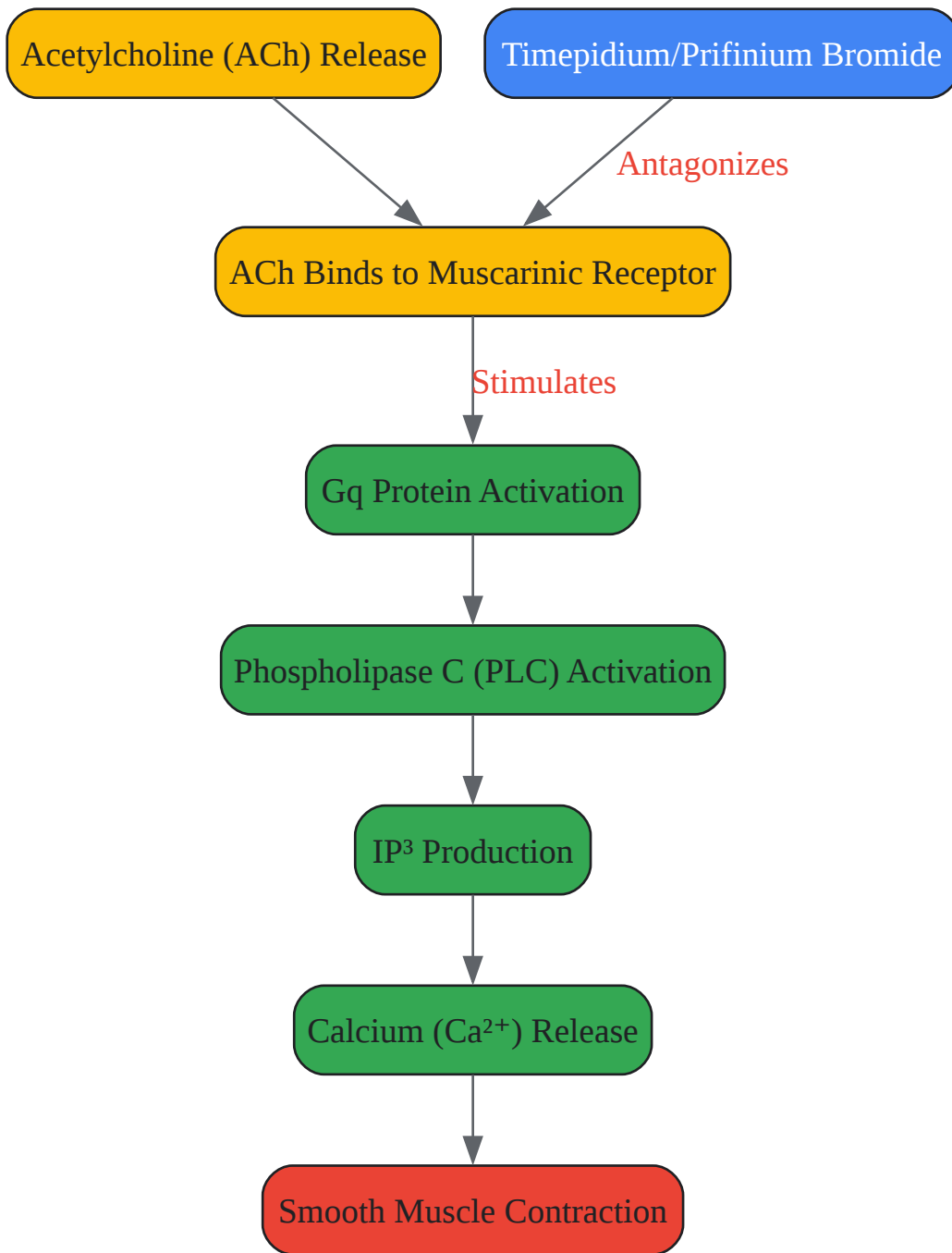
- **Protocol:**
 - **Design:** Open clinical trial.
 - **Subjects:** 21 patients with IBS showing psychosomatic characteristics.
 - **Intervention:** Prifinium bromide, 90 mg/day for four weeks.
 - **Measurement:** Comparison of symptomatic severity before, during, and after treatment.
- **Relevant Findings:** Efficacy was most evident in patients with diarrhea-predominant IBS, slightly less in patients with alternating diarrhea/constipation, and less in constipated patients [4].

Molecular Docking Study (2025)

- **Objective:** To investigate the anticholinergic potential of Prifinium bromide through computational analysis [6].
- **Protocol:**
 - **Software/Method:** Molecular docking simulations.
 - **Target:** M2 muscarinic receptor (PDB ID: 5ZKC).
- **Relevant Findings:** The study confirmed a binding affinity of -8.6 kcal/mol, indicating a strong and stable interaction with the muscarinic receptor target [6].

Mechanisms and Pathways

Both drugs are antimuscarinic agents, and their therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors in the gastrointestinal tract. The following diagram illustrates this shared signaling pathway and site of action.



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Diagram Title: Anticholinergic Inhibition of GI Smooth Muscle Contraction

Insights for Researchers

- **Overlap and Gaps:** The 1975 study provides robust, direct comparative data for gastric motility parameters, showing **comparable efficacy** between the two drugs [5]. However, contemporary, large-scale studies comparing their efficacy in specific disorders like IBS are lacking.
- **Clinical Considerations:** The open trial for Prifinium provides specific efficacy data in **IBS sub-types**, which can be valuable for target patient selection [4]. The absence of similar detailed data for Timepidium is a notable gap.
- **Molecular Insights:** The recent molecular docking data for Prifinium offers a **modern computational validation** of its mechanism [6]. Replicating this study for Timepidium could reveal subtle differences in receptor interaction and selectivity.

How to Proceed Further

- **Explore Structural Analogs:** Research on **Tipepidine**, a structurally related compound to Timepidium (lacking the quaternary methyl and methoxy groups), may provide additional insights into the core pharmacophore of these thiophene-based compounds [1].
- **Broaden Pathway Context:** While not listed in the calcium signaling pathway drug list [7], understanding this pathway is crucial as it is the primary downstream mechanism activated by muscarinic receptor stimulation that these drugs inhibit.

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